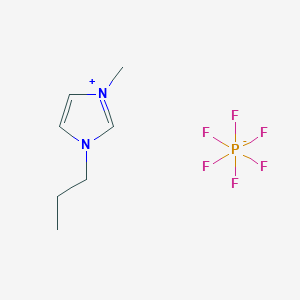

1-Methyl-3-propylimidazolium hexafluorophosphate

Übersicht

Beschreibung

1-Methyl-3-propylimidazolium hexafluorophosphate is a chemical compound with the molecular formula C7H13F6N2P . It has a molecular weight of 270.16 and a melting point of 41 °C .

Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, six fluorine atoms, two nitrogen atoms, and one phosphorus atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.16 and a melting point of 41 °C .Wissenschaftliche Forschungsanwendungen

- 1-Methyl-3-propylimidazolium hexafluorophosphate serves as a solvent in several contexts. Its ionic liquid nature, combined with its stability and low volatility, makes it suitable for dissolving various organic and inorganic compounds. Researchers often employ it in chemical reactions, catalysis, and material synthesis .

- In analytical chemistry, this compound finds use as a solvent in headspace GC. Headspace GC allows the analysis of volatile compounds from solid or liquid samples. The ionic liquid properties of This compound enhance the extraction and separation of volatile analytes .

- Researchers utilize this compound as a solvent in countercurrent chromatography. CCC is a liquid-liquid separation technique that relies on biphasic solvent systems. The unique solvating properties of ionic liquids like This compound enhance the separation efficiency in CCC .

- The compound plays a role in organic synthesis due to its ability to dissolve a wide range of organic molecules. It facilitates reactions, such as Suzuki coupling, Heck reactions, and other transformations. Researchers appreciate its green chemistry aspects and recyclability .

- As an electrolyte, This compound contributes to electrochemical applications. It can be part of ionic liquid-based electrolytes in supercapacitors, batteries, and fuel cells. Its high ionic conductivity and thermal stability make it attractive for energy storage devices .

- In biphasic catalysis, the ionic liquid acts as a phase separator between the organic and aqueous phases. Researchers use it to enhance the efficiency of organometallic reactions. The immiscibility of the phases allows easy separation of products and catalysts .

Solvent Applications

Headspace Gas Chromatography (GC)

Countercurrent Chromatography (CCC)

Organic Synthesis

Electrochemistry

Biphasic Organometallic Catalysis

Safety and Hazards

According to the safety data sheet, this substance has not been fully tested, and risks cannot be excluded if the product is handled inappropriately . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if needed .

Wirkmechanismus

Target of Action

1-Methyl-3-propylimidazolium hexafluorophosphate, also known as DTXSID4049246, is primarily used as a solvent

Mode of Action

As a solvent, it likely interacts with a wide range of molecules, altering their physical properties and potentially facilitating chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at moderate temperatures in a dry, well-ventilated area . Its effects may also vary depending on the specific chemical environment in which it’s used.

Disclaimer: This information is based on the current knowledge and understanding of the compoundAlways refer to safety data sheets and handle with appropriate precautions .

Eigenschaften

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYQXQQTAUMBJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049246 | |

| Record name | 1-Methyl-3-propylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216300-12-8 | |

| Record name | 1-Methyl-3-propylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

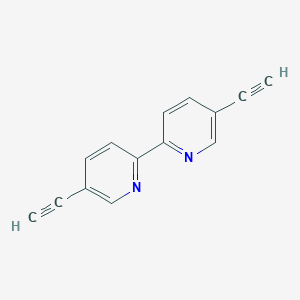

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)

![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)

![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)